1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate
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Overview
Description
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
5-Amino-3-methyl-1-phenylpyrazole:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
728896-69-3 |
---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(13)11-6(9)4-5(10-11)7(12)14-2/h4H,3,9H2,1-2H3 |
InChI Key |
BAWIWSHHOZWMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=CC(=N1)C(=O)OC)N |
Origin of Product |
United States |
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